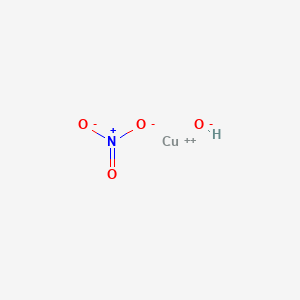

Copper;hydroxide;nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55965-44-1 |

|---|---|

Molecular Formula |

CuHNO4 |

Molecular Weight |

142.56 g/mol |

IUPAC Name |

copper;hydroxide;nitrate |

InChI |

InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q+2;-1;/p-1 |

InChI Key |

XAEGGWBYHVPCKP-UHFFFAOYSA-M |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[Cu+2] |

Origin of Product |

United States |

Fundamental Structural and Crystallographic Investigations of Copper Hydroxide Nitrate

Polymorphism and Crystalline Forms

Copper hydroxide (B78521) nitrate (B79036) is known to exist in two primary polymorphic forms: a monoclinic crystal system and an orthorhombic crystal system, the latter of which is found naturally as the mineral gerhardtite. mdpi.comwikipedia.org Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The synthetic version of copper hydroxide nitrate typically adopts a metastable monoclinic phase. mdpi.comscielo.br

The synthetically produced copper hydroxide nitrate predominantly crystallizes in the monoclinic system. mdpi.comresearchgate.netdergipark.org.tr This form is considered metastable compared to its orthorhombic counterpart. mdpi.comscielo.br Detailed crystallographic studies have provided the following parameters for the monoclinic phase:

Space Group: P2₁ researchgate.net

Lattice Parameters:

a ≈ 5.60 Å researchgate.net

b ≈ 6.08 Å researchgate.net

c ≈ 6.93 Å researchgate.net

β ≈ 94.48° researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.comresearchgate.netdergipark.org.tr |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 5.60 | researchgate.net |

| b (Å) | 6.08 | researchgate.net |

| c (Å) | 6.93 | researchgate.net |

| β (°) | 94.48 | researchgate.net |

The monoclinic structure is characterized by layers of copper hydroxide, with nitrate ions situated between them. dergipark.org.trresearchgate.net This arrangement gives rise to a lamellar structure, which can be identified through techniques like X-ray diffraction (XRD), where successive reflections indicate the layered nature of the material. dergipark.org.trmdpi.com

The naturally occurring and most stable form of copper hydroxide nitrate is the mineral gerhardtite, which crystallizes in the orthorhombic system. mdpi.comwikipedia.orghandbookofmineralogy.org Gerhardtite is a rare secondary mineral found in the oxidized zones of copper deposits. handbookofmineralogy.org Its crystallographic parameters have been determined as follows:

Point Group: 222 handbookofmineralogy.org

Lattice Parameters:

a ≈ 6.087 Å scielo.br

b ≈ 13.813 Å scielo.br

c ≈ 5.597 Å scielo.br

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | scielo.brhandbookofmineralogy.org |

| Point Group | 222 | handbookofmineralogy.org |

| a (Å) | 6.087 | scielo.br |

| b (Å) | 13.813 | scielo.br |

| c (Å) | 5.597 | scielo.br |

The structure of gerhardtite also consists of layers of copper hydroxide with intercalated nitrate ions, similar to the monoclinic form. handbookofmineralogy.org However, the arrangement and stacking of these layers differ, leading to the orthorhombic symmetry.

Layered Structure Elucidation

The defining structural feature of copper hydroxide nitrate is its layered, or lamellar, nature. ontosight.aidergipark.org.tr This structure is derived from the brucite (Mg(OH)₂) structure, where layers of metal hydroxides are a key component. mdpi.comresearchgate.net

The fundamental building blocks of the structure are layers of copper hydroxide. ontosight.aidergipark.org.tr Within these layers, copper ions (Cu²⁺) are coordinated to hydroxide ions (OH⁻). dergipark.org.tr Specifically, the copper atoms occupy distorted octahedral sites. scielo.brdergipark.org.tr These octahedra share edges to form two-dimensional sheets. The structure contains two distinct copper sites within the layers, contributing to the distortion of the octahedra, which is a consequence of the Jahn-Teller effect for the d⁹ electronic configuration of Cu(II). scielo.br

The copper hydroxide layers are positively charged, with a stoichiometry of [Cu₂(OH)₃]⁺. researchgate.net To maintain charge neutrality, nitrate anions (NO₃⁻) are intercalated in the interlayer spaces. ontosight.airesearchgate.net These nitrate ions are not merely passively located between the layers; they are directly coordinated to the copper ions in the hydroxide sheets. dergipark.org.tr In the monoclinic structure, the nitrate ligand is bonded to three copper ions (µ₃-ONO₂) and is oriented perpendicularly to the brucite-like layer. scielo.br This coordination plays a crucial role in holding the layers together. dergipark.org.trresearchgate.net The presence of these exchangeable anions in the interlayer spaces gives the material properties similar to layered double hydroxides (LDHs). mdpi.com

Local Coordination Environment of Copper Centers

In both the naturally occurring orthorhombic mineral form, gerhardtite, and the synthetically produced monoclinic phase, the copper(II) ions are situated in distorted octahedral sites. scielo.br This distortion is a consequence of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its degeneracy. nih.govrsc.org

The coordination sphere around the copper(II) ions is comprised of hydroxide (OH⁻) groups and oxygen atoms from the nitrate (NO₃⁻) groups. researchgate.net Specifically, in the monoclinic structure, there are two distinct copper centers. scielo.brdergipark.org.tr The copper octahedra are formed by sharing edges, creating extended sheets. scielo.br The Jahn-Teller distortion leads to an elongated octahedral geometry, with some Cu-O bond lengths being longer than others. nih.govrsc.orgresearchgate.net

Unit Cell Parameters and Lattice Characterization

Copper hydroxide nitrate can crystallize in two main polymorphic forms: an orthorhombic phase, which is the mineral gerhardtite, and a more commonly synthesized monoclinic phase. dergipark.org.trmdpi.comscielo.br

The monoclinic phase is typically indexed to the P2₁ space group. scielo.brresearchgate.net The unit cell parameters for the monoclinic form have been reported with slight variations depending on the synthesis method.

Interactive Data Table of Monoclinic Cu₂(OH)₃NO₃ Unit Cell Parameters

| Parameter | Value | Reference |

| a | 5.605 Å | scielo.br |

| b | 6.087 Å | scielo.br |

| c | 6.929 Å | scielo.br |

| β | 94.480º | scielo.br |

| a | 5.60 Å | mdpi.comresearchgate.net |

| b | 6.08 Å | mdpi.comresearchgate.net |

| c | 6.93 Å | mdpi.comresearchgate.net |

| β | 94.48° | mdpi.comresearchgate.net |

The orthorhombic phase (gerhardtite) has been reported with the following cell parameters: a = 6.087 Å, b = 13.813 Å, and c = 5.597 Å. scielo.brscielo.br

Structural Relationship to Brucite-like M(OH)₂ Materials

The structure of copper hydroxide nitrate is closely related to that of brucite, Mg(OH)₂. mdpi.comscielo.brmdpi.com Brucite consists of hexagonally packed hydroxide ions with magnesium ions occupying the octahedral sites, forming neutral M(OH)₂ layers. scielo.br

Synthesis Methodologies and Advanced Preparative Techniques

Precipitation-Based Synthesis Routes

Precipitation from aqueous solutions is a common and straightforward approach to synthesize copper(II) hydroxide (B78521) nitrate (B79036). This involves the reaction of a soluble copper salt with a precipitating agent under controlled conditions.

Chemical precipitation is a widely utilized method for synthesizing copper(II) hydroxide nitrate. This technique generally involves the reaction of an aqueous solution of copper(II) nitrate with a base. The addition of the base raises the pH of the solution, leading to the precipitation of the desired copper hydroxide nitrate. For instance, the reaction of a copper(II) nitrate solution with sodium hydroxide results in the formation of a light blue precipitate of copper hydroxide. chemedx.orgchemedx.orgquora.com The stoichiometry of the reactants and the reaction conditions, such as temperature and stirring rate, are critical factors that determine the composition and characteristics of the final product.

Another approach involves the reaction of a copper nitrate aqueous solution with magnesium hydroxide. scielo.br This method is noted for being rapid and capable of being carried out under mild conditions without the need for temperature or pressure variations. scielo.br The resulting product is a monoclinic phase of Cu₂(OH)₃NO₃. scielo.br

A summary of various chemical precipitation methods is presented below:

| Starting Materials | Precipitating Agent | Key Observations |

| Copper(II) nitrate (Cu(NO₃)₂) | Sodium hydroxide (NaOH) | Formation of a light blue precipitate. chemedx.orgchemedx.org |

| Copper(II) nitrate (Cu(NO₃)₂) | Magnesium hydroxide (Mg(OH)₂) | Rapid reaction under mild conditions. scielo.br |

| Copper(II) nitrate (Cu(NO₃)₂) | Plasma-generated OH ions | Synthesis of micro-plates with nanometer thicknesses. alzahra.ac.ir |

The controlled double jet precipitation (CDJP) technique offers precise control over the supersaturation of reactants, which in turn influences the particle size and morphology of the resulting copper(II) hydroxide nitrate. In this method, solutions of copper nitrate and a base, such as sodium hydroxide, are simultaneously and controllably introduced into a reactor. nih.govresearchgate.net This allows for the maintenance of a constant pH and low supersaturation, favoring the growth of uniform particles. nih.gov

Research has shown that parameters such as the flow rate and concentration of the reactant solutions, as well as the reactor design, are crucial in determining the final product's characteristics. researchgate.net The CDJP method has been successfully employed to synthesize nanoplatelets of Cu₂(OH)₃NO₃. researchgate.net By adjusting the precipitation conditions, it is possible to control the size, morphology, and agglomeration tendency of the particles. researchgate.net For instance, at lower molar ratios of NaOH to Cu(NO₃)₂ and lower temperatures, colloidal gerhardtite (a mineral form of Cu₂(OH)₃NO₃) is precipitated. nih.gov

Key parameters and their effects in the CDJP method are summarized in the following table:

| Parameter | Effect on Product | Reference |

| [NaOH]/[Cu(NO₃)₂] Molar Ratio | Influences the formation of Cu₂(OH)₃NO₃ versus CuO. nih.gov | nih.gov |

| Temperature | Lower temperatures favor the precipitation of Cu₂(OH)₃NO₃. nih.gov | nih.gov |

| Reactant Flow Rate | Affects particle size and morphology. researchgate.net | researchgate.net |

| Reactor Design | Can be optimized to minimize particle growth and agglomeration. researchgate.net | researchgate.net |

Alkaline precipitation is a fundamental method for the synthesis of copper(II) hydroxide nitrate, where an alkali is used to induce precipitation from a copper salt solution. google.com Commonly used alkalis include sodium hydroxide (NaOH) and potassium hydroxide (KOH). chemedx.orguctm.edu The process involves the gradual addition of the alkaline solution to a solution of copper(II) nitrate, leading to the formation of a precipitate as the pH increases. lemoyne.edu

The molar ratio of the hydroxide to the copper salt is a critical parameter. For example, a series of mixed Cu(II)-Zn(II) hydroxide nitrate crystals were synthesized by co-precipitation from diluted nitrate solutions with NaOH, where the OH/Cu molar ratio was controlled. uctm.edu The temperature of the reaction also plays a significant role, with precipitation often carried out at temperatures below 20°C to favor the formation of copper hydroxide. google.com

The co-precipitation method is employed to synthesize mixed metal hydroxide nitrates, where another metal cation is incorporated into the copper hydroxide nitrate structure. This technique is particularly relevant for creating precursors for catalysts. For instance, mixed Cu-Zn hydroxide nitrates have been synthesized by co-precipitation from solutions of copper and zinc nitrates. uctm.edu

In a typical co-precipitation process, a basic solution is added to a solution containing a mixture of metal nitrates. The relative concentrations of the metal ions in the initial solution and the precipitation conditions, such as pH and temperature, determine the composition of the final mixed metal hydroxide nitrate. mpg.deresearchgate.net Studies have shown that in the case of Cu-Zn nitrate solutions, Cu²⁺ tends to precipitate at a lower pH (around 3) compared to Zn²⁺ (around 5). mpg.deresearchgate.net This sequential precipitation can prevent a homogeneous distribution of the metal species, highlighting the importance of maintaining a constant pH during the process. mpg.deresearchgate.net

Similarly, mixed crystals of copper(II)-cobalt(II) hydroxide nitrate, CuxCo₂₋x(OH)₃NO₃, have been prepared through rapid precipitation, leading to the formation of monophase continuous solid solutions. dntb.gov.ua

The following table summarizes findings from co-precipitation studies:

| Metal System | Precipitation Details | Resulting Product | Reference |

| Cu-Zn | Co-precipitation from diluted nitrate solutions with NaOH at 60°C. uctm.edu | Mixed Cu(II)-Zn(II) hydroxide nitrate crystals (ZnxCu₂₋x(OH)₃NO₃). uctm.edu | uctm.edu |

| Cu-Zn-Al | Co-precipitation from nitrate solutions; sequential precipitation of Cu²⁺ and Zn²⁺/Al³⁺ observed with increasing pH. mpg.deresearchgate.net | Mixed hydroxycarbonate precursors for Cu/ZnO/Al₂O₃ catalysts. mpg.deresearchgate.net | mpg.de |

| Cu-Co | Rapid precipitation from mixed nitrate solutions. dntb.gov.ua | Monophase continuous solid solutions of CuxCo₂₋x(OH)₃NO₃. dntb.gov.ua | dntb.gov.ua |

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods represent alternative routes to produce crystalline copper(II) hydroxide nitrate, often with well-defined morphologies. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

The hydrothermal method has been successfully used to synthesize copper(II) hydroxide nitrate with specific morphologies. This technique involves heating an aqueous solution of reactants in a sealed vessel. The choice of reactants is crucial in determining the final product.

In one study, copper(II) hydroxide nitrate (identified as the mineral gerhardite) with a hexagonal plate structure was synthesized by reacting copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and borax (B76245) (Na₂B₄O₇·10H₂O) at 180°C. dergipark.org.tr The use of borax as a source of hydroxyl ions allows for a slow and controlled formation of the precipitate. dergipark.org.tr The addition of a surfactant, such as SB12, was also noted in this synthesis. dergipark.org.tr

Another hydrothermal approach involves the use of copper(II) nitrate trihydrate and sodium hydroxide (NaOH) to adjust the pH of the solution. researchgate.netscientific.net In this method, the final pH of the mixed solution is adjusted to a specific value (e.g., pH 8) and then treated at temperatures ranging from 100-200°C for several hours. researchgate.netscientific.net

| Reactants | Temperature | Duration | Product Morphology | Reference |

| Cu(NO₃)₂·3H₂O, Na₂B₄O₇·10H₂O, SB12 surfactant | 180°C | Not specified | Micrometer-size elongated hexagonal plates. dergipark.org.tr | dergipark.org.tr |

| Cu(NO₃)₂·3H₂O, NaOH (to adjust pH to 8) | 100-200°C | 4-6 hours | Grains with particle size in the range of 2.94-4.06 µm (product is CuO after decomposition). researchgate.netscientific.net | researchgate.net |

Solvothermal Synthesis for Anisotropic Nanostructures

Solvothermal synthesis is a versatile method for producing crystalline materials from substances in a heated and pressurized solvent. This technique has been successfully employed to create one-dimensional (1D) anisotropic nanostructures of copper hydroxide nitrate, such as nanorods and nanobelts. In a typical process, single-crystalline nanostructures are prepared in a solvent like 2-propanol under controlled experimental parameters.

The morphology of the final product is highly dependent on factors including the initial concentrations of reagents, reaction temperature, and reaction time. By carefully controlling these parameters, it is possible to selectively synthesize nearly monodispersed nanorods and nanobelts with breadths ranging from 100 nm to 1 μm. These high-aspect-ratio structures are of interest for applications where anisotropic properties are beneficial.

Table 1: Solvothermal Synthesis Parameters and Resulting Nanostructures

| Parameter | Influence on Morphology | Resulting Structures |

|---|---|---|

| Reagent Concentration | Affects nucleation and growth rates | Varies nanostructure dimensions |

| Temperature | Controls reaction kinetics and crystal phase | Influences aspect ratio and crystallinity |

| Solvent | Mediates precursor solubility and crystal growth | Can favor rod or belt formation |

| Reaction Time | Governs the extent of crystal growth | Affects final size and uniformity |

Specialized Synthetic Approaches

Beyond conventional precipitation, several specialized techniques have been developed to afford greater control over the particle size, morphology, and purity of copper hydroxide nitrate.

Sonochemical methods utilize the energy of acoustic cavitation to induce chemical reactions. The ultrasound-assisted synthesis of layered copper hydroxide nitrate nanosheets is an effective and rapid technique. This process often involves the progressive hydrolysis of urea (B33335) in an aqueous solution of a copper salt. The intense local heating and pressure created by the collapse of cavitation bubbles, combined with the homogeneous nucleation provided by the slow release of hydroxide ions from urea, facilitates the crystallization of layered Cu₂(OH)₃NO₃ nanosheets scielo.br. This method is recognized as a route for producing the compound dergipark.org.tr.

The polyol process employs a polyol, such as ethylene (B1197577) glycol, as both the solvent and a stabilizing agent. While this method is widely used for preparing metallic nanoparticles, it has also been adapted for the synthesis of copper hydroxide nitrate dergipark.org.tr. In one such adaptation, uniform Cu₂(OH)₃NO₃ nanoparticles were prepared using copper(II) nitrate dihydrate (Cu(NO₃)₂·2.5H₂O) and sodium bicarbonate (NaHCO₃) in a polyol medium dergipark.org.tr. The polyol helps to control particle growth and prevent agglomeration, leading to the formation of uniform nanoparticles.

A novel approach for synthesizing copper hydroxide nitrate involves plasma electrolysis. This method uses a pin-to-solution electrical discharge in atmospheric air with an aqueous solution of copper(II) nitrate researchgate.netalzahra.ac.ir. In a typical setup, a high-voltage AC power supply with rectified current is used to generate a glow discharge between a metal pin (cathode) and the surface of the Cu(NO₃)₂ solution researchgate.netalzahra.ac.ir. Immediately upon starting the discharge, a pale green-blue powder is generated at the plasma-solution interface researchgate.netalzahra.ac.ir.

Characterization via XRD and EDS confirms the product is Cu₂(OH)₃NO₃ with no impurities researchgate.netalzahra.ac.ir. The synthesis mechanism is attributed to the generation of OH⁻ ions and radicals within the air plasma and the dissociation of water molecules by energetic plasma ions, which then react with the copper nitrate in solution researchgate.net. This technique produces crystalline micro-plates with thicknesses on the nanometer scale (~200 nm) researchgate.net.

Table 2: Plasma Electrolysis Experimental Parameters

| Parameter | Specification | Source |

|---|---|---|

| Precursor Solution | 0.3 M Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | researchgate.net |

| Power Supply | 5 kV AC (50 Hz) with rectified current | researchgate.net |

| Configuration | Cathode-plasma electrolysis (pin-to-solution) | researchgate.netalzahra.ac.ir |

| Reaction Time | 2 hours | researchgate.net |

| Product Morphology | Crystalline micro-plates (~200 nm thick) | researchgate.net |

A simple, rapid, and efficient route for the synthesis of copper hydroxide nitrate involves the reaction of magnesium hydroxide (Mg(OH)₂) with an aqueous solution of copper(II) nitrate scielo.br. This method is conducted under mild conditions at room temperature and ambient pressure scielo.br.

The reaction proceeds via cation exchange, where magnesium(II) ions in the solid hydroxide are replaced by copper(II) ions from the solution. To ensure the complete conversion of magnesium hydroxide and prevent the formation of undesired phases like copper hydroxide or copper oxide, an excess of copper nitrate is used scielo.br. The process is typically complete within 20 minutes with constant stirring scielo.br. The resulting product is the monoclinic phase of Cu₂(OH)₃NO₃ scielo.br. This method is notable for its speed and simplicity, avoiding the need for high temperatures or pressures scielo.br.

The urea hydrolysis method provides a homogeneous precipitation route for the synthesis of copper hydroxide nitrate researchgate.net. This technique relies on the slow, temperature-controlled decomposition of urea (CO(NH₂)₂) in an aqueous solution containing copper(II) nitrate. As urea hydrolyzes, it gradually releases hydroxide ions, causing a slow and uniform increase in the pH of the solution. This controlled alkalinization promotes the precipitation of well-formed, crystalline Cu₂(OH)₃NO₃ particles researchgate.net. The synthesis of hydroxy salts using urea hydrolysis can require reaction times ranging from 1.25 to 7.5 hours scielo.br. This method is advantageous for producing a product with good crystallinity and a narrow particle size distribution dergipark.org.trresearchgate.net.

Microwave Synthesis Techniques

Microwave-assisted synthesis is a rapid and efficient method for producing copper hydroxide nitrate. This technique utilizes microwave irradiation to provide uniform and fast heating, which can significantly reduce reaction times and yield products with high purity and specific morphologies nju.edu.cn.

A typical microwave synthesis involves heating a precursor solution in a microwave reactor for a short duration. For instance, copper hydroxide nitrate can be precipitated by heating a 0.01 M solution of copper(II) nitrate in ethanol (B145695) within a microwave oven for a total of two minutes, often administered in short intervals of 15 seconds mdpi.com. This rapid heating promotes the formation of the desired compound. The resulting precipitate is then cooled, filtered, and washed to ensure purity mdpi.com. Compared to conventional heating methods, microwave synthesis offers advantages such as shorter reaction times and the ability to produce nanoparticles with narrow size distributions nju.edu.cn. The duration of microwave irradiation is a key parameter; studies on related copper oxide synthesis have explored irradiation times ranging from 1 to 30 minutes to control the final product's surface topology acs.org.

Molten Salt Decomposition Method (MSDM) for Electrode Fabrication

The molten salt method is an effective technique for fabricating materials at high temperatures, including coatings for electrodes mdpi.com. This process uses a molten salt as a non-aqueous ionic liquid medium, which facilitates high-temperature reactions and electrochemical depositions researchgate.net. While specific applications for copper hydroxide nitrate electrode fabrication are not extensively detailed, the general principles of molten salt electrolysis are well-established for producing pure elements and coatings mdpi.comresearchgate.net.

The process typically involves a three-electrode electrochemical cell containing a crucible to hold the molten electrolyte mdpi.com. The choice of salt is critical; chlorides and fluorides are common, with chlorides offering lower operating temperatures and fluorides allowing for the direct dissolution of oxides researchgate.net. For fabrication, a constant current is applied at high temperatures (e.g., 650 °C) to deposit the desired material onto a substrate, which acts as the working electrode mdpi.com. Key benefits of this electrochemical process include its cost-effectiveness and the ability to precisely control the thickness and purity of the deposited layer mdpi.com. However, challenges such as the high corrosiveness of molten salts and significant resistive losses in the electrolyte must be managed researchgate.net.

Control of Reaction Parameters and Purity

The synthesis of copper hydroxide nitrate requires precise control over various reaction parameters to ensure high purity, desired crystal structure, and minimization of by-products.

Influence of Reactant Concentration and Molar Ratios

The concentration of precursors and their molar ratios are critical factors that dictate the final product's composition and phase. The molar ratio of hydroxide ions (OH⁻) to copper ions (Cu²⁺) is particularly influential in determining whether pure copper hydroxide nitrate is formed researchgate.net.

Research has shown that pure Cu₂(OH)₃NO₃ nanosheets are obtained when the OH⁻ to Cu²⁺ molar ratio is below 1.28 researchgate.net. If this ratio is increased to between 1.28 and 2.24, a mixture of Cu₂(OH)₃NO₃ and copper(II) hydroxide (Cu(OH)₂) is produced. When the ratio exceeds 2.24, only Cu(OH)₂ is formed researchgate.net. This demonstrates a clear dependency of the product's phase purity on the molar ratio of the reactants. Similarly, in the synthesis of mixed copper-zinc hydroxy nitrates, the use of highly concentrated solutions (e.g., 3.6 M) and a specific initial OH⁻/(Zn+Cu) molar ratio of 1.6 has been employed uctm.edu. The composition of the resulting mixed-metal hydroxy nitrates is strongly dependent on the initial Cu/Zn molar ratio in the stock solution uctm.edu.

| OH⁻ to Cu²⁺ Molar Ratio | Resulting Product(s) | Reference |

|---|---|---|

| < 1.28 | Pure Cu₂(OH)₃NO₃ Nanosheets | researchgate.net |

| 1.28 - 2.24 | Mixture of Cu₂(OH)₃NO₃ and Cu(OH)₂ | researchgate.net |

| > 2.24 | Pure Cu(OH)₂ Nanowires | researchgate.net |

Role of Temperature and Pressure in Synthesis

Temperature and pressure are fundamental parameters that influence reaction kinetics, crystal growth, and the stability of the synthesized copper hydroxide nitrate. Precipitation reactions are often conducted at elevated temperatures, such as 60°C, to facilitate the formation of the desired product uctm.edu. Hydrothermal synthesis methods, which are carried out in sealed autoclaves, utilize both high temperature (e.g., 180°C) and the resulting increased pressure to produce crystalline materials dergipark.org.tr.

The synthesized compound has a defined thermal stability range. Thermal decomposition of copper hydroxide nitrate typically occurs in a single step within a narrow temperature window of 220–280°C dergipark.org.trnih.gov. This process involves the simultaneous removal of hydroxyl and nitrate groups, leading to the destruction of its layered structure and formation of copper(II) oxide dergipark.org.trnih.gov. Post-synthesis drying procedures also employ specific temperature and pressure conditions, such as drying in a vacuum oven at 90°C and 60 mmHg, to remove residual solvents without causing decomposition mdpi.com.

Minimization of Undesired By-product Formation

The formation of impurities, most commonly copper(II) hydroxide (Cu(OH)₂), is a key challenge in the synthesis of pure copper hydroxide nitrate. The primary strategy to prevent the formation of this by-product is the strict control of the molar ratio between hydroxide and copper ions researchgate.net. As established, maintaining an OH⁻/Cu²⁺ molar ratio below 1.28 is effective in yielding pure Cu₂(OH)₃NO₃ without the co-precipitation of Cu(OH)₂ researchgate.net.

In more complex systems, such as the electrochemical reduction of nitrate, the principle of minimizing by-products through parameter control remains relevant. For example, in nitrate-to-ammonia conversion using layered double hydroxide catalysts, the formation of nitrite (B80452) as an undesired by-product can be suppressed by controlling the electrochemical potential acs.org. Nitrite was only detected at a low overpotential of -0.2 V, indicating that operating at more negative potentials favors the complete reduction to ammonia (B1221849), thus minimizing the intermediate by-product acs.org. This illustrates a general principle where reaction conditions can be tuned to favor a specific reaction pathway and enhance the purity of the final product.

Optimization of Aging and Cleansing Procedures

Following the initial precipitation, post-synthesis treatments such as aging and cleansing are crucial for obtaining a pure, stable, and crystalline final product. An aging period, where the precipitate is left in the mother liquor for a set time, can improve crystallinity. For layered copper hydroxides, an aging time of two hours after the reaction has been identified as optimal researchgate.net.

The cleansing process typically involves washing the precipitate multiple times to remove unreacted precursors, soluble by-products, and residual solvents. Common procedures include washing the filtered product three times with distilled water and hot ethanol mdpi.com or with deionized water and absolute alcohol dergipark.org.tr. Centrifugation is often used to efficiently separate the product for washing, followed by repeated washing cycles with deionized water acs.org. The final step is drying, which is carefully controlled to remove moisture without causing thermal decomposition. This is often achieved by drying in an oven at temperatures between 80°C and 90°C, sometimes under vacuum conditions, for several hours mdpi.comacs.orgdergipark.org.tr.

Advanced Characterization Techniques in Research

Diffraction Techniques

Diffraction methods are fundamental in determining the atomic arrangement within crystalline materials. By analyzing how radiation, such as X-rays, is scattered by the electron clouds of atoms, researchers can deduce the crystal structure and other key physical properties.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of copper hydroxide (B78521) nitrate (B79036) and assessing its degree of crystallinity. The analysis involves directing X-rays at a sample and measuring the scattering angles and intensities to produce a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal structure.

For copper hydroxide nitrate, XRD patterns are typically indexed to a monoclinic crystal system. dergipark.org.trmdpi.com The sharp and well-defined peaks in the diffractogram indicate a high degree of crystallinity. researchgate.net The positions and intensities of these peaks are compared with standard diffraction data from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the phase. For instance, the diffraction pattern of Cu₂(OH)₃NO₃ is often matched with JCPDS file No. 75-1779. dergipark.org.tr

Key crystallographic planes observed in the XRD patterns of monoclinic copper hydroxide nitrate include the (001) and (002) planes, which correspond to the layered structure of the compound. researchgate.net The interlayer distances derived from these peaks, such as d(001) at approximately 6.9 Å and d(002) at 3.4 Å, are characteristic of this material. researchgate.net The presence of successive reflections (e.g., first, second, third order) in the XRD pattern is a clear indicator of a lamellar, or layered, structure. dergipark.org.tr

Researchers have successfully used XRD to confirm the synthesis of pure Cu₂(OH)₃NO₃ without impurities like copper oxide (CuO) or copper hydroxide (Cu(OH)₂). alzahra.ac.irresearchgate.net The technique is also sensitive enough to distinguish between different polymorphic forms, such as the most stable orthorhombic form (found in the mineral gerhardtite) and the synthetically common metastable monoclinic form. mdpi.com

The table below summarizes representative XRD peak data for copper hydroxide nitrate.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| ~12.7 - 12.8 | ~6.96 - 6.85 | (001) |

| ~25.6 | ~3.4 | (002) |

Note: The exact peak positions can vary slightly depending on the specific synthesis method and experimental conditions.

Pair Distribution Function (PDF) Analysis for Structural Transformations

Pair Distribution Function (PDF) analysis is a powerful technique that provides insight into the local atomic structure of materials, including those that are nanocrystalline or disordered. Derived from total scattering data (including both Bragg and diffuse scattering), the PDF gives the probability of finding an atom at a certain distance from another atom. epj-conferences.orgmpg.de This makes it particularly useful for studying structural transformations where changes in short-range order are critical.

In the context of copper hydroxide nitrate, PDF analysis has been employed to track chemical and structural changes that occur during electrochemical processes. For example, when used as an electrode material, Cu₂(OH)₃NO₃ undergoes significant transformations. PDF analysis has revealed that during electrochemical cycling, the initial copper hydroxide nitrate structure transforms first into copper(I) oxide (Cu₂O). acs.org With continued cycling, further transformations lead to the appearance of metallic copper (Cu) and copper(II) acetate (B1210297) (Cu(CH₃COO)₂·2H₂O). acs.org This level of detail about the evolution of local atomic arrangements is difficult to obtain from conventional diffraction techniques alone.

Spectroscopic Methods

Spectroscopic techniques involve the interaction of electromagnetic radiation with a material to produce a spectrum. The analysis of this spectrum provides information about the material's chemical bonds, functional groups, and elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of copper hydroxide nitrate exhibits characteristic absorption bands that confirm the presence of hydroxyl (OH) groups, nitrate (NO₃⁻) groups, and copper-oxygen (Cu-O) bonds.

Hydroxyl (OH) Groups: The spectrum shows distinct peaks in the high-frequency region, typically between 3200 and 3600 cm⁻¹. A sharp, intense peak around 3540-3547 cm⁻¹ is assigned to the stretching of isolated or nearly single hydroxyl groups. researchgate.net A broader band, often centered around 3412-3456 cm⁻¹, indicates the presence of hydrogen-bonded OH groups within the layered structure and potentially from intercalated water molecules. dergipark.org.trresearchgate.net

Nitrate (NO₃⁻) Groups: The presence of the nitrate anion is confirmed by several vibrational modes. Strong absorption peaks are observed around 1330-1448 cm⁻¹, which are related to different stretching vibrations of the NO₃ group. researchgate.net Additional peaks, for instance around 709-717 cm⁻¹, are ascribed to the ν₄(-ONO₂) vibration. researchgate.net

Copper-Oxygen and Copper-Hydroxide Bonds: In the lower frequency "fingerprint" region, bands corresponding to Cu-O and Cu-OH vibrations are found. Peaks in the range of 673-990 cm⁻¹ are attributed to Cu-OH bonds. researchgate.netresearchgate.net For example, a peak at approximately 876-881 cm⁻¹ is often assigned to Cu-O-H vibrations. researchgate.netresearchgate.net Vibrations corresponding to the Cu-O bond itself are typically observed at lower wavenumbers, such as around 430 cm⁻¹. researchgate.net

The following table summarizes key FTIR absorption bands for copper hydroxide nitrate.

| Wavenumber (cm⁻¹) | Assignment |

| ~3544 - 3547 | Stretching of isolated OH groups |

| ~3412 - 3456 | Stretching of hydrogen-bonded OH groups |

| ~1330 - 1448 | Vibrational modes of the NO₃⁻ group |

| ~876 - 881 | Cu-O-H vibrations |

| ~673 - 990 | Cu-OH bond vibrations |

| ~430 | ν(Cu-O) vibrational mode |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. ksu.edu.sa It is based on the inelastic scattering of monochromatic light, usually from a laser. While FTIR relies on a change in dipole moment during a vibration, a Raman signal is produced when there is a change in the polarizability of the molecule's electron cloud. ksu.edu.sa

The Raman spectrum of copper hydroxide nitrate provides further confirmation of its constituent chemical bonds. The vibrational peaks active in the Raman spectrum often correspond to those seen in the FTIR spectrum. researchgate.net For example, a vibrational peak at 430 cm⁻¹ assigned to a ν(Cu-O) mode and another at 876 cm⁻¹ assigned to Cu-O-H vibrations can be active in both types of spectra. researchgate.net The Raman spectrum also shows bands corresponding to the vibrations of the nitrate group. mdpi.com A weak signal near 336 cm⁻¹ has been attributed to the Cu-ONO₂ stretching vibration, which is a characteristic feature in the structure of natural gerhardtite. mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| ~876 | Cu-O-H vibrations |

| ~430 | ν(Cu-O) vibrational mode |

| ~336 | Cu-ONO₂ stretching vibration |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For copper hydroxide nitrate, XPS analysis would be used to confirm the presence of copper (Cu), oxygen (O), and nitrogen (N) on the surface of the material. The high-resolution spectra for each element can provide information about their oxidation states and chemical environment. For example, the Cu 2p spectrum would show characteristic peaks for Cu(II), and the N 1s spectrum would confirm the presence of the nitrate group. This technique is particularly valuable for understanding the surface chemistry, which is crucial for applications such as catalysis and antibacterial coatings. mdpi.com

Morphological and Microstructural Analysis

The morphology and microstructure of copper;hydroxide;nitrate are heavily influenced by the synthesis method, directly impacting its properties. Electron microscopy techniques are primary tools for visualizing these characteristics at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are widely used to examine the surface topography and morphology of this compound.

Research findings reveal a variety of morphologies depending on the preparation route. FESEM imaging of Cu₂(OH)₃NO₃ synthesized via a microwave-assisted method showed crystals with a heterogeneous shape and size, forming aggregates generally smaller than 5 µm mdpi.com. Another study utilizing plasma electrolysis in a copper nitrate aqueous solution produced micro-crystalline sheets of Cu₂(OH)₃NO₃ with thicknesses ranging from 100 to 300 nm alzahra.ac.ir. When synthesized through the reaction of magnesium hydroxide and copper nitrate, the compound presents as well-crystallized particles with a distinct plate-like morphology, having an average size of 1-2 µm researchgate.net. These analyses collectively demonstrate that this compound typically forms lamellar or plate-like structures, a characteristic feature of its layered crystalline nature.

| Synthesis Method | Observed Morphology | Average Size / Dimensions | Microscopy Technique |

|---|---|---|---|

| Microwave-Assisted | Heterogeneous crystals in aggregates | < 5 µm | FESEM |

| Plasma Electrolysis | Micro-crystalline sheets / Micro-plates | 100-300 nm thickness | FESEM |

| Precipitation (from Mg(OH)₂) | Well-crystallized, plate-like particles | 1-2 µm | SEM |

| Solid-State Reaction | Nanorings | 250 nm inner diameter, 100 nm wall thickness | FESEM |

Transmission Electron Microscopy (TEM) provides higher magnification and resolution than SEM, enabling the visualization of the internal structure and crystallographic details of nanomaterials. TEM analysis has been crucial in confirming the formation of unique nanostructures of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of heat on a material, providing information on its thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its decomposition temperature and final products. Studies show that the thermal decomposition of Cu₂(OH)₃NO₃ occurs in a single, well-defined step. mdpi.com The process involves dihydroxylation and the conversion of nitrate ions into nitrogen oxides, ultimately yielding copper(II) oxide (CuO) as the final solid product mdpi.comresearchgate.net.

The experimentally observed mass loss is consistently reported to be in close agreement with the theoretical value. TGA results show a weight loss of approximately 33% with an onset temperature of 225 °C mdpi.com. This aligns well with the theoretical mass loss of 33.8% calculated for the conversion of Cu₂(OH)₃NO₃ to CuO mdpi.comresearchgate.net. The absence of significant mass loss around 100 °C indicates that the material is typically anhydrous mdpi.com.

| Parameter | Reported Value |

|---|---|

| Decomposition Onset Temperature (Tonset) | 225 °C |

| Experimental Mass Loss | ~33% |

| Theoretical Mass Loss | 33.8% |

| Final Decomposition Product | Copper(II) Oxide (CuO) |

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This allows for the detection of thermal events such as phase transitions, melting, and decomposition.

For this compound, the DTA curve would correspond to the findings from TGA. The major thermal event detected is the endothermic decomposition of the compound. This process, which involves the breakdown of the crystal structure into copper(II) oxide, water vapor, and nitrogen oxides, absorbs energy, resulting in a distinct endothermic peak on the DTA thermogram. The peak temperature of this event would correlate with the temperature range of mass loss observed in TGA, centered around 225-260 °C mdpi.comresearchgate.net.

Elemental Compositional Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with electron microscopy, is a standard technique for determining the elemental composition of a material. Analysis of this compound samples consistently confirms the presence of the expected elements: copper (Cu), oxygen (O), and nitrogen (N) alzahra.ac.ir.

Quantitative EDS analyses have been performed to verify the stoichiometry of synthesized Cu₂(OH)₃NO₃. One study reported the elemental composition by weight percentage as 50.94% Cu, 40.21% O, and 8.85% N. mdpi.com These experimental values are in close agreement with the theoretical stoichiometry of the compound, particularly for copper (52.93%) and oxygen (39.98%) mdpi.com. Further analysis of the atomic O/Cu ratio from experimental data yielded a value of 3.14, which is very close to the theoretical ratio of 3 mdpi.com. Another study found an oxygen/copper molar ratio of 2.9, also aligning well with the expected value researchgate.net.

| Element | Experimental (wt. %) | Theoretical (wt. %) |

|---|---|---|

| Copper (Cu) | 50.94% | 52.93% |

| Oxygen (O) | 40.21% | 39.98% |

| Nitrogen (N) | 8.85% | 5.83% |

Electrochemical Characterization Techniques

Electrochemical techniques are vital for understanding the redox properties and potential applications of copper hydroxide nitrate in areas such as catalysis and energy storage.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique. In a cyclic voltammetry experiment, the working electrode potential is ramped linearly versus time. When the potential reaches a set value, the ramp is inverted. This process can be repeated for multiple cycles. The current at the working electrode is plotted versus the applied voltage to give the cyclic voltammogram trace.

Detailed Research Findings: The electrochemical behavior of nanostructured copper (II) hydroxide nitrate has been investigated using cyclic voltammetry. These studies reveal the electrochemical activity of the material. In one study, the cyclic voltammograms of a copper electrode in a sodium hydroxide solution were examined to understand the formation of various copper oxides and hydroxides on the electrode surface. semanticscholar.org While not directly on copper hydroxide nitrate, this provides insight into the fundamental electrochemical processes of copper in relevant media. More specifically, research on copper electrodes for nitrate reduction has utilized cyclic voltammetry to identify the peak potentials for this process. vjs.ac.vn In neutral potassium chloride solutions, the electrochemical reduction of nitrate ions at a copper electrode was shown to be an irreversible reaction, with reduction beginning at approximately -0.80 V. vjs.ac.vn The study of copper oxide in various solvents by cyclic voltammetry also indicates quasi-reversible two-electron processes, which can be relevant to understanding the redox behavior of copper in copper hydroxide nitrate. sciensage.info

Mechanistic Studies of Formation and Transformation Pathways

Crystal Growth Mechanisms under Varying Conditions

The crystal growth of copper hydroxide (B78521) nitrate (B79036) can be achieved through several synthesis routes, with the underlying mechanism dictating the final product characteristics. Common methods include solution evaporation and hydrothermal treatments.

In the solution evaporation method, using an aqueous solution of copper(II) nitrate, the formation mechanism is proposed to occur in three main stages:

Dehydration: The initial step involves the removal of water from the copper nitrate solution.

Nucleation: As the concentration increases, copper hydroxide nitrate nuclei begin to form.

Crystal Growth: The final microcrystals are formed through a process of aggregation, where the initially formed nuclei assemble into larger particles researchgate.net.

Controlled experiments have demonstrated that reaction temperature and the concentration of the initial solution are critical parameters that significantly influence the formation of the final product researchgate.net. Similarly, hydrothermal synthesis from copper(II) nitrate and a hydrolyzing agent like borax (B76245) can produce hexagonal plate-like structures of monoclinic copper hydroxide nitrate (gerhardite) dergipark.org.tr. The precise control over temperature and reactant concentrations in these methods allows for the tuning of the crystal size and morphology.

Influence of Precursor Species on Product Morphology

The choice of precursor species plays a pivotal role in determining the morphology of the resulting copper hydroxide nitrate and its subsequent transformation products. While copper(II) nitrate is the most direct precursor for the nitrate-containing compound, the characteristics of other reactants and the synthesis environment are highly influential.

For instance, the synthesis of copper oxide (CuO) nanoparticles via the thermal decomposition of copper hydroxide nitrate is affected by the initial copper salt used (e.g., copper chloride, copper nitrate, copper sulfate) nih.gov. Although this relates to the final oxide, it underscores the principle that the anionic species and the coordination chemistry of the copper precursor in solution dictate the structure of the intermediate hydroxy-salt, which in turn acts as a template for the final product's morphology.

Research on oxide-derived copper (OD-Cu) catalysts has shown that the surface orientation of a copper(I) oxide (Cu₂O) precursor has a significant impact on the electrocatalytic performance of the final material in nitrate reduction researchgate.nettue.nl. A catalyst derived from Cu₂O with a (111) facet orientation exhibited different activity compared to one derived from a (100) facet orientation researchgate.nettue.nl. This indicates that the crystallographic properties of the precursor material directly influence the reactivity and structure of the resulting products, a principle that extends to the formation of copper hydroxide nitrate from various copper-containing starting materials. The synthesis method itself, such as using urea (B33335) hydrolysis, can also direct the formation of specific morphologies like nanoplatelets researchgate.net.

Role of pH and Additives in Directing Nanostructure Formation

The pH of the reaction medium is a critical factor in controlling the chemical composition and morphology of copper-based nanostructures. Precise pH control can selectively yield different products, such as copper hydroxide or copper hydroxide nitrate, and can tune their morphology from nanoparticles to complex nanosheets or nanorods researchgate.netmdpi.com.

The formation of extremely narrow copper hydroxide nanostrands, with diameters of approximately 2.5 nm, has been achieved by carefully controlling the pH of an aqueous copper nitrate solution within a narrow range of 6.0–6.2 researchgate.net. In the hydrothermal synthesis of CuO, copper hydroxide nitrate acts as a key intermediate, and the amount produced is dependent on the initial pH of the precursor solution mdpi.com. This intermediate phase then influences the final morphology of the CuO, which can be tuned to nanoparticles, nanorods, or nanosheets by adjusting the pH to 4, 7, or 12, respectively mdpi.com.

Additives can also direct the formation of specific structures. For example, surfactants like 3-(N,N-dimethyldodecylammonio) propanesulfonate (SB12) have been utilized in the hydrothermal synthesis of copper hydroxide nitrate dergipark.org.tr. Conversely, specific morphologies can also be achieved in the absence of any surfactants or templates, relying solely on the control of parameters like temperature and concentration researchgate.net.

| pH Level | Resulting Morphology | Reference |

|---|---|---|

| 4 | Nanoparticles (of CuO) | mdpi.com |

| 6.0 - 6.2 | Long Nanostrands (Copper Hydroxide) | researchgate.net |

| 7 | Nanorods (of CuO) | mdpi.com |

| 12 | Nanosheets (of CuO) | mdpi.com |

Supramolecular Assembly of Charged Clusters in Nanostrand Formation

The formation of highly ordered nanostructures, such as nanostrands, is understood to proceed via a supramolecular assembly mechanism. Research has shown that extremely narrow copper hydroxide nanostrands can be synthesized by controlling the pH of a copper nitrate solution researchgate.net. These nanostrands, with a uniform diameter of about 2.5 nm and lengths reaching tens of micrometers, grow slowly from initially formed small particles researchgate.net.

The proposed mechanism for this unique growth involves the assembly of positively charged linear clusters. Based on high-resolution transmission electron microscopy (TEM), UV-vis titration experiments, and crystallographic analysis, the fundamental building block of these nanostrands is suggested to be the [Cu₈(OH)₁₄(H₂O)₄]²⁺ cluster researchgate.net. This self-assembly process, driven by weak interactions between the charged clusters, leads to the formation of the highly anisotropic, one-dimensional nanostrands.

Thermal Decomposition Mechanisms and Solid-State Transformations

The thermal decomposition of copper hydroxide nitrate is a solid-state transformation that results in the formation of copper(II) oxide (CuO). Thermogravimetric (TG) and differential thermal analysis (DTA) have shown that this decomposition typically occurs in a single, sharp step over a narrow temperature range, often between 230°C and 280°C dergipark.org.tr. The total mass loss observed experimentally (around 33.26%) aligns well with the theoretical value (33.6% or 33.8%) for the conversion of Cu₂(OH)₃NO₃ to CuO dergipark.org.trresearchgate.netmdpi.com. This transformation involves the simultaneous processes of dehydroxylation and the decomposition of interlayer nitrate ions, leading to the collapse of the layered parent structure dergipark.org.tr.

Dehydroxylation is the process of removing hydroxyl (-OH) groups from the compound's structure, typically in the form of water molecules. In the thermal decomposition of copper hydroxide nitrate, the dehydroxylation does not occur as a separate, distinct step at a lower temperature (like the removal of adsorbed water around 100°C) mdpi.com. Instead, it happens concurrently with the breakdown of the nitrate ions at higher temperatures dergipark.org.tr. This simultaneous process leads to the destruction of the brucite-like layers of the copper hydroxide nitrate structure dergipark.org.trmdpi.com.

Cu₂(OH)₃NO₃ → 2CuO + HNO₃ + H₂O dergipark.org.tr

Alternatively, the decomposition products of the evolved nitric acid (HNO₃) are often cited, leading to a reaction that releases nitrogen oxides. Heating hydrated copper(II) nitrate first yields the basic copper nitrate (Cu₂(OH)₃NO₃), which then decomposes at higher temperatures (around 180-250°C) to form copper(II) oxide, nitrogen dioxide, and oxygen researchgate.netwikipedia.orgprezi.com.

2Cu₂(OH)₃NO₃(s) → 4CuO(s) + 2NO₂(g) + 3H₂O(g) + 0.5O₂(g) researchgate.net

This single-step, simultaneous decomposition of both hydroxyl and nitrate groups is a defining characteristic of the thermal transformation of copper hydroxide nitrate into copper(II) oxide dergipark.org.tr.

| Process | Temperature Range | Key Events | Solid Product | Gaseous Products | References |

|---|---|---|---|---|---|

| Thermal Decomposition | ~225-280°C | Simultaneous dehydroxylation and nitrate ion decomposition; destruction of layered structure. | Copper(II) oxide (CuO) | H₂O, HNO₃ (which may further decompose to NO₂, O₂) | dergipark.org.trmdpi.comwikipedia.org |

Conversion to Copper Oxide (CuO) and Other Phases

Copper hydroxide nitrate, Cu₂(OH)₃NO₃, serves as a significant precursor in the synthesis of various copper-based materials, most notably copper(II) oxide (CuO). nbinno.comdergipark.org.tr The transformation is typically achieved through thermal decomposition, a process where the final product's phase and morphology are highly dependent on the applied conditions such as temperature and atmosphere. nbinno.comdergipark.org.tr

Detailed Research Findings

The primary transformation pathway for copper hydroxide nitrate is its thermal decomposition into copper(II) oxide. nbinno.comresearchgate.net This conversion involves a series of steps including dehydration and denitration, which leads to the breakdown of the compound's layered crystal structure. dergipark.org.tr Research indicates that the elimination of the hydroxyl (OH) and nitrate (NO₃) groups significantly influences the crystallinity of the resulting metal oxide. dergipark.org.tr

Studies have shown that the formation of CuO from Cu₂(OH)₃NO₃ begins at temperatures above 200°C. koreascience.kr Calcination, a high-temperature heating process, is commonly employed to ensure a complete conversion. For instance, calcining copper hydroxide nitrate at 400°C has been demonstrated to yield the pure monoclinic phase of copper oxide. dergipark.org.trsemanticscholar.org Thermal gravimetric analysis reveals a total weight loss of approximately 33.26% during the decomposition up to 1000°C, which aligns well with the theoretical value for the conversion of Cu₂(OH)₃NO₃ to CuO through the dissociation of water and nitric acid components. dergipark.org.trresearchgate.net The general reaction for this decomposition can be represented as:

2Cu₂(OH)₃NO₃(s) → 4CuO(s) + 2HNO₃(g) + 2H₂O(g)

While CuO is the most common end product, other copper phases can be formed under specific temperature conditions. Research on the thermal decomposition of hydrated copper nitrate, where Cu₂(OH)₃NO₃ is an intermediate, has shown the formation of a mixture of CuO and copper(I) oxide (Cu₂O) at 230°C. koreascience.kr Upon increasing the temperature to 255°C, only the Cu₂O phase was detected. koreascience.kr This Cu₂O phase could be further transformed into metallic copper (Cu) at higher temperatures, with complete conversion observed at 400°C. koreascience.kr The formation of Cu₂O from CuO can also occur at temperatures exceeding 450°C, particularly in an inert atmosphere. researchgate.net

The following data table summarizes findings from various studies on the transformation of copper hydroxide nitrate and its subsequent phases.

| Precursor | Temperature (°C) | Method/Atmosphere | Resulting Phase(s) | Source |

|---|---|---|---|---|

| Cu₂(OH)₃NO₃ | > 200 | Thermal Decomposition | CuO | koreascience.kr |

| Cu₂(OH)₃NO₃ | 230 | Thermal Decomposition | CuO + Cu₂O | koreascience.kr |

| Cu₂(OH)₃NO₃ | 255 | Thermal Decomposition | Cu₂O | koreascience.kr |

| Cu₂(OH)₃NO₃ | 260 - 310 | Thermal Decomposition | CuO | researchgate.net |

| Cu₂(OH)₃NO₃ | 400 | Calcination | CuO (monoclinic) | dergipark.org.trsemanticscholar.org |

| Cu₂O | 400 | Thermal Treatment | Cu | koreascience.kr |

Intercalation Chemistry and Anion Exchange Phenomena

Anion Exchange Capabilities of Layered Copper Hydroxide (B78521) Nitrate (B79036)

The nitrate ions intercalated within the layers of copper hydroxide nitrate are not held by strong covalent bonds to the primary framework but are instead electrostatically bound within the interlayer gallery. This allows them to be replaced by a variety of other anions, a process known as anion exchange. This capability is a defining characteristic of this compound and similar layered hydroxide salts.

The exchange process can be represented by the following general equation:

Cu₂(OH)₃NO₃(s) + Aⁿ⁻(aq) ⇌ Cu₂(OH)₃(A)₁/ₙ(s) + NO₃⁻(aq)

Where Aⁿ⁻ represents the incoming anion with charge n.

Research has demonstrated that the nitrate ions can be exchanged with a wide range of both inorganic and organic anions. This property allows for the targeted modification of the compound's interlayer spacing and chemical properties. For instance, the structural conversion of Cu₂(OH)₃NO₃ to copper(II) hydroxide (Cu(OH)₂) can be achieved through an anion exchange reaction with hydroxide ions (OH⁻) from a solution like NaOH. figshare.com The exchange is not limited to simple anions; more complex organic anions can also be intercalated, leading to the synthesis of novel organic-inorganic hybrid materials. researchgate.net

Comparison with Other Basic Copper Salts and Their Exchange Properties

The anion exchange behavior of copper hydroxide nitrate is part of a broader class of reactions observed in various basic copper salts. However, the facility and nature of this exchange vary significantly depending on the specific salt and its crystal structure.

Basic Copper Acetate (B1210297) (Cu₂(OH)₃(OCOCH₃)·H₂O): This salt, which has a botallackite-type layer structure, is also known for its anion exchange capabilities. oup.com Its acetate ions can be readily exchanged with anions such as nitrate (NO₃⁻), perchlorate (B79767) (ClO₄⁻), chloride (Cl⁻), and bromide (Br⁻). oup.com

Basic Copper Sulfates (e.g., Brochantite, Cu₄(OH)₆SO₄): The exchange properties of basic copper sulfates are more constrained. Studies have shown that brochantite does not readily exchange its sulfate (B86663) ions for nitrate, acetate, or iodide ions. mdpi.comresearchgate.net However, it can be converted to basic copper chloride (paratacamite) under certain conditions. mdpi.com

Basic Copper Chlorides (e.g., Atacamite, Paratacamite, Cu₂Cl(OH)₃): Research indicates that polymorphs like atacamite and paratacamite are generally resistant to anion exchange reactions compared to basic copper nitrate. researchgate.net

A comparative study highlighted that basic copper nitrate is often more amenable to conversion into other basic copper salts via anion exchange than its sulfate or chloride counterparts like brochantite and atacamite. researchgate.net This suggests a greater lability of the nitrate anion in the interlayer space of the Cu₂(OH)₃NO₃ structure compared to the anions in other basic copper salts.

Anion Exchange Behavior of Various Basic Copper Salts

| Basic Copper Salt | Precursor Anion | Exchanged With | Exchange Outcome | Reference |

|---|---|---|---|---|

| Copper Hydroxide Nitrate | NO₃⁻ | Various Anions (e.g., Cl⁻, SO₄²⁻, organic anions) | Readily exchanged | researchgate.netresearchgate.net |

| Copper Hydroxide Acetate | CH₃COO⁻ | NO₃⁻, ClO₄⁻, Cl⁻, Br⁻ | Readily exchanged | oup.com |

| Copper Hydroxide Sulfate (Brochantite) | SO₄²⁻ | Cl⁻, Br⁻ | Successful exchange | mdpi.com |

| Copper Hydroxide Sulfate (Brochantite) | SO₄²⁻ | NO₃⁻, CH₃COO⁻, I⁻ | Exchange failed | mdpi.com |

| Copper Hydroxide Chloride (Atacamite) | Cl⁻ | Various Anions | Resistant to exchange | researchgate.net |

Topotactic and Reversible Nature of Exchange Reactions

Anion exchange reactions in layered copper hydroxide nitrate and related basic salts are often topotactic. oup.com A topotactic transformation is a solid-state reaction in which the crystal lattice of the product has a definite and predictable orientation relative to the lattice of the parent crystal. In the context of anion exchange, this means the fundamental layered structure of the copper hydroxide sheets is preserved during the replacement of the interlayer anions. The morphology of the original crystals is typically maintained post-exchange. researchgate.net

Furthermore, some of these exchange reactions exhibit reversibility. For example, in basic copper acetate, the exchange of acetate ions for nitrate or perchlorate ions can be reversed by treating the exchanged product with a concentrated solution of sodium acetate. oup.com This reversible nature allows for controlled switching of the interlayer species, which is a significant feature for designing functional materials. While the exchange with some ions like chloride and bromide may not be reversible, the reversible exchange between acetate, nitrate, and perchlorate highlights the dynamic nature of the interlayer chemistry. oup.com

Surface Chemistry Alterations Induced by Anion Exchange

The replacement of interlayer nitrate ions with other anions invariably leads to significant changes in the surface chemistry of the material. These alterations can manifest in several ways:

Specific Surface Area: Successful anion exchange often results in a marked decrease in the specific surface area of the material. mdpi.com This change can be substantial, sometimes by a factor of ten, and is contrasted with failed exchange attempts where the surface area remains largely unchanged. mdpi.com

These modifications to the surface properties are critical as they influence the material's interaction with its environment, affecting its dispersion stability, catalytic activity, and sorption characteristics.

Layered Hydroxide Salts (LHS) and Layered Double Hydroxides (LDH) Analogy

Layered Hydroxide Salts (LHS) such as copper hydroxide nitrate share a strong structural and functional analogy with Layered Double Hydroxides (LDHs), also known as anionic clays. nih.govmdpi.com Both classes of materials are built upon positively charged, brucite-like hydroxide layers with charge-balancing anions and water molecules residing in the interlayer spaces. mdpi.com This structural similarity imparts anion exchange capabilities to both LHS and LDHs.

The primary distinction between them lies in the origin of the positive layer charge:

Layered Double Hydroxides (LDHs): The charge arises from the isomorphous substitution of a fraction of divalent cations (e.g., Mg²⁺, Zn²⁺) with trivalent cations (e.g., Al³⁺, Cr³⁺) within the hydroxide layer. Their general formula is [Mᴵᴵ₁₋ₓMᴵᴵᴵₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O. nih.gov

Layered Hydroxide Salts (LHS): The positive charge is an intrinsic feature of the stoichiometry of the metal hydroxide layer itself, as seen in the [Cu₂(OH)₃]⁺ layers of copper hydroxide nitrate. The general formula for LHS is M²⁺(OH)₂₋ₓ(Aⁿ⁻)ₓ/ₙ·yH₂O.

Despite this difference, the principles governing their anion exchange behavior are very similar. Nitrate is a particularly common and easily exchangeable anion in synthetic LDHs, often used as a precursor to intercalate a wide variety of other functional anions. mdpi.com The extensive research on LDH anion exchange provides a valuable framework for understanding and predicting the behavior of LHS like copper hydroxide nitrate.

Catalytic Applications and Reaction Mechanisms

Catalysis in Organic Transformations

Copper hydroxide (B78521) nitrate (B79036) has proven to be a valuable catalyst in several important organic reactions, offering advantages such as high selectivity, good yields, and often milder reaction conditions compared to traditional catalysts.

Oxidation of Hydroxymethylfurfural (HMF) to Diformylfuran (DFF)

The conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-diformylfuran (DFF) is a crucial step in the production of valuable biofuels and polymer precursors. Copper hydroxide nitrate, in conjunction with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), has been identified as a promising heterogeneous catalytic system for this selective oxidation. rsc.org

Research has demonstrated that the morphology of the copper hydroxide nitrate catalyst plays a significant role in its catalytic activity. For instance, flower-like nanostructures of copper hydroxide nitrate (CHN-flower) have shown superior textural properties and a higher number of acid sites and mobile oxygen compared to bar-like or strip-like structures. rsc.org When combined, CHN and TEMPO can achieve almost complete conversion of HMF with DFF selectivities exceeding 95%. rsc.org Notably, the CHN-flower catalyst can achieve a DFF selectivity of 99%, a significant improvement over many other reported catalysts. rsc.org

The proposed reaction mechanism suggests that the bis(μ-hydroxy) double copper (II) species may be the active reactant in the oxidation process. researchgate.net The nitro group within the copper hydroxide nitrate structure is also thought to promote the catalytic activity of TEMPO. rsc.org The combination of a leaf-like porous copper nitrate hydroxide (LPCNH) with TEMPO has been shown to efficiently convert HMF to DFF, achieving a DFF yield of 99.3% with 100% selectivity at 140°C. researchgate.net This catalytic system is also reusable, highlighting its potential for industrial applications. researchgate.net

Interactive Data Table: HMF Oxidation to DFF using Copper Hydroxide Nitrate Catalysts

| Catalyst System | Temperature (°C) | HMF Conversion (%) | DFF Yield (%) | DFF Selectivity (%) | Reference |

| CHN-flower + TEMPO | 100 | ~100 | - | >99 | rsc.org |

| LPCNH + TEMPO | 140 | >99 | 99.3 | 100 | researchgate.net |

| Cu(NO₃)₂/acetonitrile | 80 | - | 97.0 | - | researchgate.net |

| Homogeneous M(NO₃)x/TEMPO | 50 | 100 | ~100 | ~100 | nih.gov |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for the synthesis of 1,2,3-triazoles. mdpi.comresearchgate.net Copper hydroxide nitrate, as a layered hydroxide salt (LHS), has emerged as a simple, robust, and efficient heterogeneous catalyst for this reaction, particularly under solvent-free conditions. mdpi.comresearchgate.net

This catalytic approach aligns with the principles of green chemistry by offering a procedure that is easy to perform, avoids the need for chromatographic purification, produces no by-products, and yields the desired 1,4-disubstituted triazoles in high yields within a short reaction time. researchgate.net The use of a heterogeneous catalyst like copper hydroxide nitrate simplifies catalyst recovery and reuse, further enhancing its environmental credentials. mdpi.com

The mechanism of the CuAAC reaction involves the in-situ generation of a Cu(I) species, which is the active catalyst. organic-chemistry.org While the initial catalyst is Cu(II) in the form of copper hydroxide nitrate, it is believed that a reducing agent, potentially one of the reactants or an additive, facilitates the formation of Cu(I). This Cu(I) species then coordinates with the terminal alkyne, activating it for the subsequent cycloaddition with the azide. organic-chemistry.orgwikipedia.org

Hantzsch Reaction Catalysis

The Hantzsch reaction is a multi-component reaction used for the synthesis of dihydropyridines, which are important scaffolds in medicinal chemistry. wikipedia.org Copper hydroxide nitrate-containing nanocomposites have been developed as powerful and reusable catalysts for this reaction. researchgate.netresearchgate.net

A notable example is a catalyst comprising copper nitrate hydroxide (CNH) supported on a mesoporous silica (B1680970) nanoparticle (MSN) with a graphitic carbon nitride (g-C₃N₄) framework (MSN/C₃N₄/CNH). researchgate.netnih.govnih.gov This composite material exhibits both Lewis acidic sites (from the copper) and basic sites (from the hydroxide and C₃N₄ framework), which work synergistically to catalyze the reaction. researchgate.net This catalyst enables the rapid synthesis of polyhydroquinoline derivatives in high yields (88-97%) under mild, solvent-free conditions and with short reaction times (within 15 minutes). researchgate.netnih.gov Furthermore, the catalyst can be easily recovered and reused for up to six cycles without a significant loss of efficiency. researchgate.net

The proposed mechanism for the Hantzsch reaction catalyzed by MSN/C₃N₄/CNH involves the Cu-OH cluster as the active site for the construction of the polyhydroquinoline ring. nih.gov The reaction is believed to proceed through the formation of an enamine intermediate and a Knoevenagel condensation product, which then react to form the dihydropyridine (B1217469) ring. researchgate.netyoutube.com

Environmental Catalysis

Copper hydroxide nitrate also demonstrates significant potential in environmental applications, particularly in the catalytic degradation of organic pollutants in wastewater.

Catalytic Wet Peroxide Oxidation of Organic Dyes

Catalytic wet peroxide oxidation (CWPO) is an advanced oxidation process used for the degradation of recalcitrant organic pollutants, such as synthetic dyes. daneshyari.com Copper hydroxide nitrate has been shown to be an effective catalyst for the CWPO of azo dyes like Direct Blue 15. researchgate.netnih.gov

The catalytic performance is highly dependent on the synthesis method of the copper hydroxide nitrate. A solvothermally synthesized copper hydroxide nitrate with a novel spherical morphology and high-dispersed Cu₂O impurity exhibited high catalytic activity and efficient utilization of hydrogen peroxide over a wide pH range. researchgate.netnih.gov In contrast, copper hydroxide nitrate prepared by direct precipitation showed low catalytic activity. researchgate.netnih.gov The presence of bivalent metal ions like copper enhances the degradation rate of organic compounds in wastewater by promoting the generation of highly reactive hydroxyl radicals from hydrogen peroxide. daneshyari.com

Photocatalytic Degradation of Organic Pollutants

Copper hydroxide nitrate has also been investigated as a photocatalyst for the degradation of organic pollutants. Layered copper hydroxide salts, including Cu₂(OH)₃NO₃, have been successfully applied in the photocatalytic degradation of methyl orange. mdpi.com Under UV irradiation, a catalytic amount of Cu₂(OH)₃NO₃ can remove over 95% of methyl orange at pH 3 and nearly 90% at pH 9 within 30 minutes. mdpi.com

Furthermore, composites of Cu₂(OH)₃NO₃ have shown enhanced photocatalytic activity. For instance, Cu₂O/Cu₂(OH)₃NO₃ composites have been used for the synergistic adsorption and photocatalysis of organic dyes. nih.gov Similarly, lamellar-like Cu₂(OH)₃NO₃ nanosheets integrated with Mg(OH)₂ nanoparticles form a heterojunction that improves photocatalytic activity for the degradation of dyes like Rhodamine B and Methyl Orange, with degradation efficiencies reaching 92% and 95%, respectively. researchgate.net The enhanced activity is attributed to the improved separation and transfer of photogenerated charge carriers at the interface of the heterojunction. researchgate.net

Interactive Data Table: Photocatalytic Degradation of Organic Dyes

| Pollutant | Catalyst | Conditions | Degradation Efficiency (%) | Reference |

| Methyl Orange | Cu₂(OH)₃NO₃ | pH 3, 30 min, UV | 95.22 | mdpi.com |

| Methyl Orange | Cu₂(OH)₃NO₃ | pH 9, 30 min, UV | 89.65 | mdpi.com |

| Rhodamine B | Cu₂(OH)₃NO₃/Mg(OH)₂ | - | 92 | researchgate.net |

| Methyl Orange | Cu₂(OH)₃NO₃/Mg(OH)₂ | - | 95 | researchgate.net |

Role of Morphology and Structure in Catalytic Activity

The catalytic efficacy of copper hydroxide nitrate, Cu₂(OH)₃NO₃, is intrinsically linked to its unique structural and morphological characteristics. As a layered hydroxide salt (LHS), its performance in catalytic and electrochemical applications is heavily dependent on the arrangement and size of its crystalline structures. acs.org

The fundamental structure of copper hydroxide nitrate is composed of positively charged copper hydroxide layers, [Cu₂(OH)₃]⁺, with nitrate anions (NO₃⁻) situated in the interlayer spaces to maintain charge neutrality. This layered, or lamellar, nature provides a foundation for creating catalytically active sites. The morphology of these structures can be controlled through various synthesis methods, which in turn dictates their catalytic behavior. acs.orgmdpi.com

Research has demonstrated that different synthesis techniques yield distinct morphologies with varying catalytic performance:

Alkaline Precipitation: This method can produce nanostructured submicron particles. While these particles exhibit high initial electrochemical activity, with a significant percentage of copper cations participating in redox processes, they can suffer from rapid degradation due to structural transformations during cycling. acs.org

Ultrasonication and Microwave Synthesis: These techniques tend to form nanosized crystalline domains that agglomerate into larger, micron-sized particles. This morphology presents a favorable balance between catalytic capacity and stability over repeated cycles. acs.org

Plasma Electrolysis: This method has been used to create Cu₂(OH)₃NO₃ micro-plates with thicknesses in the nanometer range, demonstrating another level of morphological control. alzahra.ac.ir

Solid-State Reaction: In the presence of surfactants, nanorings with specific dimensions have been synthesized, highlighting the tunability of the material's form. researchgate.net

Studies on the electroreduction of nitrate have shown that the catalyst's morphology is not static. For instance, Cu₂O catalysts, which can be derived from copper hydroxide nitrate precursors, undergo significant morphological changes during the reaction, transforming into nanoneedle-like structures. tue.nl The initial structure and orientation of the precursor material were found to influence the activity and selectivity of the final catalyst, indicating that the precursor's morphology is a critical parameter. tue.nl The planar structure inherent to these layered materials provides a high number of surface atoms and ample space for integration with co-catalysts, which can enhance the number of active sites available for reactions. mdpi.com

Table 1: Impact of Synthesis Method on Cu₂(OH)₃NO₃ Morphology and Properties

| Synthesis Method | Resulting Morphology | Key Characteristics | Reference |

|---|---|---|---|

| Alkaline Precipitation | Nanostructured submicron particles | High initial electroactivity but prone to rapid degradation. | acs.org |

| Ultrasonication / Microwave | Nanosized crystalline domains in micron-sized particles | Good compromise between catalytic capacity and cyclability. | acs.org |

| Plasma Electrolysis | Micro-plates with nanometer thickness | Controlled sheet-like structures. | alzahra.ac.ir |

| Solid-State Reaction (with surfactant) | Nanorings | Specialized circular morphology with high surface area. | researchgate.net |

Synergistic Catalytic Effects with Other Reagents

Copper hydroxide nitrate often exhibits enhanced catalytic activity when combined with other materials, leading to synergistic effects that surpass the performance of the individual components. These composites leverage the properties of each reagent to create more efficient and robust catalysts.